molecular formula C14H16N2O3 B11960096 N-(tert-butyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

N-(tert-butyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B11960096
M. Wt: 260.29 g/mol
InChI Key: BGPPBQVMSZONFU-UHFFFAOYSA-N
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Description

N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide is a synthetic organic compound that belongs to the class of isoindoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide typically involves the reaction of isoindoline derivatives with tert-butyl acetamide under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for yield, purity, and cost-effectiveness. Common techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Acetone, ethanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide: shares similarities with other isoindoline derivatives such as phthalimides and succinimides.

    Phthalimides: Known for their use in the synthesis of pharmaceuticals and agrochemicals.

    Succinimides: Commonly used in the production of polymers and as intermediates in organic synthesis.

Uniqueness

The uniqueness of N-(tert-butyl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide lies in its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H16N2O3

Molecular Weight

260.29 g/mol

IUPAC Name

N-tert-butyl-2-(1,3-dioxoisoindol-2-yl)acetamide

InChI

InChI=1S/C14H16N2O3/c1-14(2,3)15-11(17)8-16-12(18)9-6-4-5-7-10(9)13(16)19/h4-7H,8H2,1-3H3,(H,15,17)

InChI Key

BGPPBQVMSZONFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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